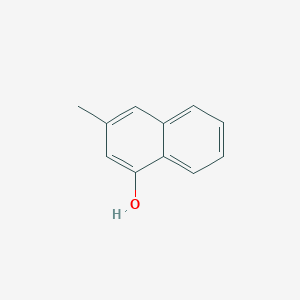

3-Methyl-1-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJCBXBTQBOAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159697 | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13615-40-2 | |

| Record name | 3-Methyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-methylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical characteristics of 3-methylnaphthalen-1-ol and outlines detailed experimental protocols for the determination of its key properties. Due to the limited availability of experimental data in public databases, this document serves as a practical handbook for the comprehensive characterization of this compound.

Available Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| IUPAC Name | 3-methylnaphthalen-1-ol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| CAS Number | 13615-40-2 | PubChem[1] |

| Melting Point | Not available | chemsrc.com[2] |

| Boiling Point | Not available | chemsrc.com[2] |

| Density | Not available | chemsrc.com[2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental procedures for determining the fundamental physicochemical properties of 3-methylnaphthalen-1-ol.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[3][4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Methodology: Capillary Method

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[3][4][5]

-

Sample Preparation: A small amount of finely powdered, dry 3-methylnaphthalen-1-ol is packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is sealed at one end.[5][6][7]

-

Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used.[3][4] For a Thiele tube, the capillary is attached to a thermometer.[3][4]

-

Procedure:

-

The sample is heated rapidly to determine an approximate melting point.[3]

-

The apparatus is allowed to cool.

-

A fresh sample is heated slowly, at a rate of 1-2°C per minute, especially near the expected melting point.[4]

-

The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5] The melting point range is T1-T2.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] It is a characteristic physical property used for identification and purity assessment.[8][9]

Methodology: Capillary Method in a Fusion Tube

This micro method is suitable for small amounts of liquid.

-

Sample Preparation: A few milliliters of 3-methylnaphthalen-1-ol are placed in a small test tube (fusion tube).[7][9][10] A capillary tube, sealed at one end, is placed inverted into the liquid.[7][10][11]

-

Apparatus: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., Thiele tube or an aluminum block).[7][8][10]

-

Procedure:

-

The apparatus is heated slowly and uniformly.[10]

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary tube, the heating is stopped.[11]

-

The liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

-

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid organic compound.

Solubility Determination

Solubility tests are performed to understand the polarity and the presence of acidic or basic functional groups in a molecule.[12]

Methodology: Qualitative Solubility Tests

A systematic approach is used, starting with water and followed by acidic and basic solutions if the compound is water-insoluble.[12]

-

Water Solubility:

-

Acid/Base Solubility (if water-insoluble):

-

5% NaOH: Test the solubility in 5% aqueous NaOH. If it dissolves, it indicates the presence of an acidic functional group (like a phenol).[12]

-

5% NaHCO₃: If soluble in NaOH, test its solubility in 5% aqueous NaHCO₃. Phenols are generally not acidic enough to dissolve in NaHCO₃.[12][13]

-

5% HCl: If insoluble in NaOH, test the solubility in 5% aqueous HCl. Dissolution indicates the presence of a basic functional group (e.g., an amine).[12][13]

-

Logical Flow for Solubility Tests

Caption: Logical workflow for the qualitative solubility testing of an organic compound.

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol like 3-methylnaphthalen-1-ol, this is a key parameter.

Methodology: Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH.[14]

-

Sample Preparation: A dilute solution of 3-methylnaphthalen-1-ol (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[14][15] The ionic strength is kept constant with a salt like KCl.[14]

-

Apparatus: A calibrated pH meter with an electrode and a magnetic stirrer.[14]

-

Procedure:

-

The solution is placed in a reaction vessel and purged with nitrogen.[14]

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[14]

-

The pH is recorded after each addition, allowing the reading to stabilize.[14]

-

The data is plotted as pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Workflow for pKa Determination by Potentiometric Titration

References

- 1. 1-Naphthol, 3-methyl- | C11H10O | CID 26135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-1-naphthol, a valuable intermediate in organic synthesis. This document details a proven synthetic route, including a detailed experimental protocol, and presents a thorough characterization of the compound through various analytical techniques.

Introduction

This compound, a derivative of 1-naphthol, is a significant building block in the synthesis of more complex organic molecules. Its substituted naphthalene core makes it a versatile precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide outlines a reliable synthetic pathway and provides detailed characterization data to aid researchers in its preparation and identification.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the initial synthesis of 3-methyl-5,6,7,8-tetrahydro-1-naphthol followed by its dehydrogenation.

Part 1: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-1-naphthol

This precursor can be synthesized via a cyclization reaction. A detailed experimental protocol is provided below, adapted from the literature.

Experimental Protocol:

-

Materials:

-

Cyclohexenyl acetone

-

Ethyl bromoacetate

-

Zinc

-

Phosphorus pentoxide

-

Benzene (dry)

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare the Reformatsky reagent by reacting ethyl bromoacetate with activated zinc in dry benzene.

-

To the Reformatsky reagent, add cyclohexenyl acetone dropwise with stirring.

-

After the initial reaction subsides, reflux the mixture for one hour.

-

Hydrolyze the reaction mixture with dilute hydrochloric acid.

-

Separate the benzene layer, wash with water, sodium bicarbonate solution, and again with water. Dry the benzene layer over anhydrous sodium sulfate.

-

Remove the benzene by distillation to obtain the crude ethyl β-hydroxy-β-methyl-γ-(cyclohexen-1-yl)-butyrate.

-

Dehydrate the crude ester by refluxing with a small amount of iodine in benzene.

-

Saponify the resulting unsaturated ester by refluxing with alcoholic potassium hydroxide.

-

Isolate the unsaturated acid by acidification and extraction with ether.

-

Cyclize the unsaturated acid by heating with phosphorus pentoxide in a suitable solvent to yield 3-methyl-5,6,7,8-tetrahydro-1-naphthol.

-

Purify the product by distillation under reduced pressure.

-

Part 2: Dehydrogenation of 3-Methyl-5,6,7,8-tetrahydro-1-naphthol

The final step involves the aromatization of the tetrahydronaphthol intermediate to yield this compound.

Experimental Protocol:

-

Materials:

-

3-Methyl-5,6,7,8-tetrahydro-1-naphthol

-

Palladium on charcoal (10%)

-

Tetrachloroethane

-

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 3-methyl-5,6,7,8-tetrahydro-1-naphthol in tetrachloroethane.

-

Add a catalytic amount of 10% palladium on charcoal.

-

Heat the mixture to reflux and maintain reflux for several hours until the evolution of hydrogen ceases.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

The resulting crude this compound can be purified by crystallization or sublimation.

-

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through the determination of its physical properties and spectroscopic analysis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 13615-40-2 | |

| Molecular Formula | C₁₁H₁₀O | |

| Molecular Weight | 158.20 g/mol | |

| Melting Point | 90-91 °C | |

| Boiling Point | 140-150 °C at 2 Torr |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~7.0-8.0 | m | 6H | Ar-H |

| ~8.5-9.5 | br s | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are listed below.

| Chemical Shift (ppm) | Assignment |

| ~21 | -CH₃ |

| ~110-140 | Aromatic C-H and C-C |

| ~150-155 | Aromatic C-O |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound are presented in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Weak | -CH₃ stretch |

| 1500-1600 | Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-O stretch |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular ion) |

| 143 | [M - CH₃]⁺ |

| 115 | [M - CH₃ - CO]⁺ |

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Workflow: Dehydrogenation

Caption: Dehydrogenation Workflow.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The presented information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and reliable production and identification of this important chemical intermediate.

An In-depth Technical Guide to 3-Methyl-1-naphthol (CAS: 13615-40-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-naphthol, with the CAS number 13615-40-2, is an aromatic organic compound belonging to the naphthol family. Naphthols are derivatives of naphthalene and are characterized by the presence of a hydroxyl group. As a methylated derivative of 1-naphthol, this compound holds potential for exploration in various fields of chemical and pharmaceutical research. Its structural features suggest the possibility of diverse biological activities, making it a molecule of interest for drug discovery and development. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, analytical characterization, and potential biological significance based on related compounds.

Physicochemical Properties

While experimental data for this compound is limited, a combination of reported and predicted properties provides a foundational understanding of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |

| Melting Point | 90-91 °C | ChemicalBook |

| Boiling Point | 140-150 °C at 2 Torr | ChemicalBook |

| IUPAC Name | 3-methylnaphthalen-1-ol | --INVALID-LINK-- |

| CAS Number | 13615-40-2 | --INVALID-LINK-- |

| XLogP3 (Predicted) | 3.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

Synthesis and Characterization

Synthesis Pathway

A plausible synthetic route to this compound involves the dehydrogenation of 3-methyl-1-tetralone. This precursor can be synthesized through various established methods in organic chemistry.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3-Methyl-1-tetralone

Materials:

-

3-Methyl-1-tetralone

-

10% Palladium on activated carbon (Pd/C)

-

High-boiling solvent (e.g., decalin or diphenyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for reflux and distillation

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas, dissolve 3-methyl-1-tetralone in a suitable high-boiling solvent.

-

Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Heat the mixture to reflux under a gentle stream of inert gas to facilitate the removal of hydrogen gas.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-8.1 ppm (m, 1H): Aromatic proton on the naphthalene ring, likely H-8, deshielded by the proximity to the other ring.

-

δ ~7.2-7.5 ppm (m, 4H): Remaining aromatic protons on the naphthalene ring.

-

δ ~4.5-5.5 ppm (s, 1H): Phenolic hydroxyl proton (-OH). The chemical shift can vary depending on concentration and solvent.

-

δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-155 ppm: Carbon bearing the hydroxyl group (C-1).

-

δ ~120-135 ppm: Aromatic carbons of the naphthalene ring.

-

δ ~110-120 ppm: Aromatic carbons of the naphthalene ring.

-

δ ~21 ppm: Methyl carbon (-CH₃).

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Expected FT-IR Peaks (KBr pellet):

-

~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching vibrations.

-

~2850-2960 cm⁻¹ (sharp): Aliphatic C-H stretching vibrations of the methyl group.

-

~1580-1620 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic naphthalene ring.

-

~1200-1260 cm⁻¹: C-O stretching vibration of the phenol.

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the naphthalene ring.

Potential Biological Activity and Drug Development Applications

While no specific biological activities have been reported for this compound, the broader class of naphthol derivatives has been extensively studied, revealing a wide range of pharmacological effects. These findings suggest promising avenues for future research into the therapeutic potential of this compound.

Antioxidant Activity

Many phenolic compounds, including naphthols, exhibit antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the naphthalene ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Enzyme Inhibition

Naphthol derivatives have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.

-

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Some substituted 1-naphthols have shown potent inhibitory activity against AChE and CAs, enzymes implicated in neurodegenerative diseases and other pathological conditions.[1][2]

-

Cyclooxygenase (COX) Inhibition: Naphthalene derivatives have been investigated as inhibitors of COX enzymes, which are key targets in the development of anti-inflammatory drugs.

Anticancer Activity

The naphthalene scaffold is present in several compounds with demonstrated anticancer properties. The potential mechanisms of action for naphthol derivatives include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

References

Spectroscopic and Spectrometric Analysis of 3-Methyl-1-naphthol: A Technical Guide

Introduction

3-Methyl-1-naphthol (C₁₁H₁₀O, Molar Mass: 158.20 g/mol ) is an aromatic organic compound of interest in various fields of chemical research and development. Its structural elucidation and characterization rely heavily on modern spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectral data for this compound and outlines the standard experimental protocols for acquiring such data.

Data Presentation

The anticipated spectral data for this compound is summarized below.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | H-8 |

| ~ 7.7 - 7.9 | d | 1H | H-5 |

| ~ 7.4 - 7.6 | m | 2H | H-6, H-7 |

| ~ 7.2 | s | 1H | H-4 |

| ~ 7.0 | s | 1H | H-2 |

| ~ 4.5 - 5.5 | br s | 1H | OH |

| ~ 2.5 | s | 3H | -CH₃ |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration and solvent and may exchange with D₂O. Aromatic protons will exhibit complex splitting patterns (coupling) based on their relationships.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 152 | C1 (C-OH) |

| ~ 135 | C-3 (C-CH₃) |

| ~ 134 | C-8a |

| ~ 128 | C-4a |

| ~ 127 | C-7 |

| ~ 126 | C-5 |

| ~ 125 | C-6 |

| ~ 122 | C-8 |

| ~ 120 | C-4 |

| ~ 109 | C-2 |

| ~ 21 | -CH₃ |

Note: Carbon chemical shifts are predicted based on substituent effects on the naphthalene ring system. Quaternary carbons (C1, C3, C4a, C8a) will typically show weaker signals.

Table 3: Expected Infrared (IR) Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| ~ 1600, ~1500 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1260 | Strong | C-O stretch (phenol) |

| ~ 830 - 750 | Strong | Aromatic C-H out-of-plane bend |

Note: The broadness of the O-H stretch is a key characteristic for phenols due to intermolecular hydrogen bonding.[1]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z (Mass/Charge Ratio) | Relative Abundance | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 157 | High | [M-H]⁺ |

| 143 | Medium | [M-CH₃]⁺ |

| 130 | Medium | [M-CO]⁺ |

| 129 | High | [M-H-CO]⁺ |

| 115 | Medium | [C₉H₇]⁺ (Naphthalenyl cation) |

Note: The molecular ion peak is expected to be prominent. The fragmentation pattern is dominated by the loss of a hydrogen radical, a methyl radical, and the stable carbon monoxide molecule, which is characteristic of phenols.[2][3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6][7]

-

The sample should be fully dissolved. If necessary, use gentle warming or vortexing. Filter the solution if any solid particulates are present.[5]

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.[5]

-

-

Data Acquisition :

-

Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.[7]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

ATR is a common and simple method for solid samples.[8]

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[9]

-

Place a small amount of solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.[9]

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[9]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[10][11]

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile and thermally stable compound like this compound, direct insertion via a solids probe or coupling with Gas Chromatography (GC-MS) is suitable.

-

For direct insertion, a small amount of the sample (microgram range) is placed in a capillary tube at the end of the probe.

-

For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or hexane) and injected into the GC, which separates it from impurities before it enters the mass spectrometer.

-

-

Ionization (Electron Ionization - EI) :

-

The sample is introduced into the ion source, which is under high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13]

-

This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.[2]

-

-

Mass Analysis and Detection :

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

-

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. whitman.edu [whitman.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. cbic.yale.edu [cbic.yale.edu]

- 10. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 11. pharmatimesofficial.com [pharmatimesofficial.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Crystal Structure and Biological Significance of Naphthol Derivatives

Disclaimer: This technical guide addresses the topic of the crystal structure of 3-Methyl-1-naphthol. However, a comprehensive search of available scientific literature did not yield specific crystallographic data for this compound. Therefore, this document provides a detailed analysis of a closely related and structurally characterized compound, 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol , as a representative example to illustrate the crystallographic features of substituted naphthols. Furthermore, this guide explores the broader biological activities and potential signaling pathways associated with naphthol derivatives.

Crystal Structure Analysis of a Representative Naphthol Derivative

While the crystal structure of this compound is not publicly available, the analysis of structurally similar compounds provides valuable insights into the molecular geometry and packing of this class of molecules. The crystal structure of 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol serves as an excellent case study.

The crystallographic data for 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol is summarized in the table below. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

| Parameter | Value |

| Chemical Formula | C₂₃H₂₅NO |

| Molecular Weight | 331.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.2138 (13) Å |

| b | 10.9056 (13) Å |

| c | 18.635 (3) Å |

| α | 90° |

| β | 97.007 (10)° |

| γ | 90° |

| Volume | 1858.5 (5) ų |

| Z | 4 |

| Temperature | 292 K |

| Radiation | Mo Kα |

| Wavelength | 0.71073 Å |

| Density (calculated) | 1.185 Mg m⁻³ |

| Absorption Coefficient (μ) | 0.07 mm⁻¹ |

In the solid state, the molecular conformation of 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol is stabilized by a strong intramolecular O—H···N hydrogen bond. The dihedral angle between the naphthyl and phenyl rings is 78.17 (10)°. The crystal packing is primarily governed by van der Waals interactions.

Experimental Protocols

The methodologies for the synthesis and crystallization of the representative naphthol derivative are detailed below. These protocols are typical for the preparation and crystallographic analysis of organic compounds.

A mixture of benzaldehyde (10 mmol), naphthalen-2-ol (10 mmol), and 3-methylpiperidine (10 mmol) was placed in a dry 50 ml flask. The mixture was stirred at 373 K for 10 hours. Following this, 15 ml of ethanol was added, and the mixture was heated under reflux for 30 minutes. The resulting precipitate was filtered and washed three times with ethanol to yield the title compound.

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound. A pale yellow, prism-shaped crystal was selected for data collection. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for the synthesis and structural determination of a crystalline organic compound.

Biological Activity and Signaling Pathways of Naphthol Derivatives

Naphthol and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been investigated for their potential as anticancer agents, enzyme inhibitors, and antioxidants.

Several studies have highlighted the anticancer properties of naphthol derivatives. For instance, a series of novel naphthoquinone-naphthol derivatives have been shown to exhibit potent inhibitory effects on various cancer cell lines.[1] Mechanistic studies have revealed that some of these compounds can induce apoptosis (programmed cell death) in cancer cells.

Naphthol derivatives have also been identified as effective inhibitors of various enzymes. For example, certain 1-naphthol derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (hCA) I and II.[2] The inhibition of these enzymes is relevant to the treatment of neurodegenerative diseases and other pathological conditions.

The anticancer effects of some naphthoquinone-naphthol derivatives have been linked to the downregulation of specific signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the EGFR/PI3K/Akt signaling cascade.[1] Inhibition of this pathway can lead to a reduction in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the levels of pro-apoptotic proteins such as cleaved caspase-3, ultimately promoting cancer cell death.

The diagram below illustrates the EGFR/PI3K/Akt signaling pathway and the potential point of intervention by a naphthol derivative.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of closely related compounds provides a solid foundation for understanding the structural chemistry of this class of molecules. The detailed experimental protocols for synthesis and crystallization are well-established. From a broader perspective, naphthol derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology, due to their ability to modulate key signaling pathways and inhibit enzymes involved in disease progression. Further research into the structure-activity relationships of this compound and its analogues could lead to the discovery of novel drug candidates with improved efficacy and selectivity.

References

Toxicological Profile of 3-Methyl-1-naphthol: An In-Depth Technical Guide

Introduction

3-Methyl-1-naphthol is an aromatic organic compound with a naphthalene backbone. Its toxicological profile is of interest to researchers, scientists, and drug development professionals due to its structural similarity to naphthalene and its derivatives, which are known to exhibit a range of toxic effects. This technical guide synthesizes the available information on related compounds to infer a potential toxicological profile for this compound and provides detailed experimental protocols for key toxicological assays.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1. These properties can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its potential toxicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Naphthol | Naphthalene |

| CAS Number | 13615-40-2 | 90-15-3 | 91-20-3 |

| Molecular Formula | C₁₁H₁₀O | C₁₀H₈O | C₁₀H₈ |

| Molecular Weight ( g/mol ) | 158.20 | 144.17 | 128.17 |

| Melting Point (°C) | 95 - 97 | 95 - 96 | 80.26 |

| Boiling Point (°C) | 278 - 280 | 278 - 280 | 218 |

| LogP (octanol-water partition coefficient) | 3.2 (Computed) | 2.7 | 3.4 |

Toxicological Data (Based on Structurally Related Compounds)

Due to the lack of specific data for this compound, this section summarizes the known toxicological effects of naphthalene, 1-methylnaphthalene, and 1-naphthol.

Acute Toxicity

Acute toxicity data for 1-naphthol suggests it is harmful if swallowed and toxic in contact with skin.[1][2] For naphthalene, oral LD50 values in rodents range from 533 to 2600 mg/kg.[3]

Table 2: Acute Toxicity Data for Related Compounds

| Compound | Species | Route | LD50 | Reference |

| Naphthalene | Mouse (male) | Oral | 533 mg/kg | [3] |

| Naphthalene | Mouse (female) | Oral | 710 mg/kg | [3] |

| Naphthalene | Rat | Oral | 2200 - 2600 mg/kg | [3] |

| 1-Naphthol | - | Oral | Category 4 (Harmful if swallowed) | [1] |

| 1-Naphthol | - | Dermal | Category 4 (Toxic in contact with skin) | [1] |

Genotoxicity

Naphthalene has generally been found to be non-mutagenic in bacterial assays (Ames test).[4] However, some of its metabolites, such as naphthoquinones, have shown evidence of genotoxicity.[4] Studies on human lymphocytes have indicated that naphthalene and its metabolites, 1-naphthol and 2-naphthol, can induce DNA damage.[5]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[6] Chronic inhalation exposure to naphthalene has been shown to cause respiratory tract tumors in rodents.[6][7] Long-term studies on 1-methylnaphthalene and 2-methylnaphthalene have provided limited evidence of carcinogenicity in mice.[6]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is not available. Studies on a mixture of aromatic hydrocarbons (High Flash Aromatic Naphtha) containing isomers of ethyltoluene and trimethylbenzene showed developmental effects in mice at high, near-lethal exposure levels, including reduced fetal weight and an increased incidence of cleft palate.[8] In rats, the same mixture did not show consistent evidence of reproductive toxicity.[8] Naphthalene has been shown to cross the placenta and has been associated with hemolytic anemia in newborns.[9]

Metabolism and Mechanism of Action (Hypothesized)

The metabolism of this compound is likely to proceed through pathways similar to those of naphthalene and 1-methylnaphthalene. The primary routes of metabolism for naphthalene involve oxidation by cytochrome P450 (CYP) enzymes to form an epoxide, which can then be conjugated and excreted or further metabolized to naphthols and naphthoquinones.[10][11] For methylnaphthalenes, metabolism can occur at both the methyl group and the aromatic ring.[12]

The toxicity of naphthalene and its derivatives is often linked to their metabolic activation to reactive intermediates that can cause oxidative stress and bind to cellular macromolecules.

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are generalized protocols and would require optimization for testing a specific compound like this compound.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

-

Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

-

Exposure:

-

Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial culture, and the S9 mix (if used) with molten top agar. Pour this mixture onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix before adding to the top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on the test plates and compare to the spontaneous reversion rate on control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Caption: General workflow for the Ames Test.

In Vitro Micronucleus Assay

Objective: To detect genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These can result from chromosome breakage or whole chromosome loss.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary cells like human lymphocytes.

-

Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

-

Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa, acridine orange).

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).

-

Cytotoxicity Assessment: Concurrently, assess cytotoxicity to ensure that the observed genotoxicity is not a secondary effect of cell death.

Rodent Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of a substance following long-term exposure in rodents.

Methodology:

-

Animal Model: Typically use two rodent species, such as F344 rats and B6C3F1 mice. Use both sexes.

-

Dose Selection: Based on subchronic toxicity studies, select at least three dose levels and a concurrent control group. The highest dose should induce minimal toxicity without significantly altering the animals' lifespan.

-

Administration: Administer the test substance via a relevant route of exposure (e.g., oral gavage, diet, inhalation) daily for the majority of the animals' lifespan (e.g., 18-24 months).

-

Observation: Monitor the animals for clinical signs of toxicity and the development of palpable masses.

-

Pathology: At the end of the study, conduct a complete necropsy and histopathological examination of all major tissues and organs from all animals.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. Based on the data from structurally related compounds, it is plausible that this compound could exhibit moderate acute toxicity, potential for genotoxicity (particularly after metabolic activation), and possible carcinogenicity with long-term exposure. However, these are extrapolations and require experimental verification.

To establish a definitive toxicological profile for this compound, the following studies are recommended:

-

Acute toxicity studies via oral, dermal, and inhalation routes.

-

A battery of in vitro genotoxicity assays , including the Ames test and a micronucleus or chromosomal aberration assay.

-

In vivo genotoxicity studies if in vitro assays are positive.

-

Repeated-dose toxicity studies (28-day and 90-day) to identify target organs and establish a no-observed-adverse-effect level (NOAEL).

-

Metabolism and pharmacokinetic studies to understand the ADME properties and identify potential reactive metabolites.

-

Chronic toxicity/carcinogenicity bioassays if there is evidence of genotoxicity or significant toxicity in repeated-dose studies.

-

Reproductive and developmental toxicity screening studies.

The generation of such data is crucial for a comprehensive risk assessment of this compound for researchers, scientists, and drug development professionals.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. scialert.net [scialert.net]

- 8. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 1-Naphthol, 3-methyl- | C11H10O | CID 26135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

3-Methyl-1-naphthol as a Metabolite of Polycyclic Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants known for their carcinogenic and toxic effects, which are primarily mediated through their metabolic activation into reactive intermediates. Methylated PAHs, such as 1-methylnaphthalene, are significant components of this class, found in fossil fuels and products of incomplete combustion. This technical guide focuses on 3-methyl-1-naphthol, a hydroxylated metabolite of 1-methylnaphthalene. We will explore its metabolic formation, toxicological implications based on its structural similarity to 1-naphthol, and the analytical methodologies for its detection and quantification in biological matrices. This document serves as a comprehensive resource, providing detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways to aid researchers in the fields of toxicology, environmental health, and drug development.

Introduction to PAHs and their Metabolism

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds containing two or more fused aromatic rings. They are released into the environment from both natural and anthropogenic sources, including the incomplete combustion of organic materials like coal, oil, wood, and tobacco.[1] The toxicity of parent PAHs is often low; however, they become potent toxicants upon metabolic activation in the body.[2]

The primary pathway for PAH metabolism involves the cytochrome P450 (CYP) monooxygenase system, which introduces epoxide groups onto the aromatic rings.[3] These epoxides are highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to adduct formation and initiating carcinogenesis.[2] Alternatively, these epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols or can rearrange to form phenols (naphthols in the case of naphthalene derivatives).[4] This guide specifically examines this compound, a metabolite derived from the methylated PAH, 1-methylnaphthalene.[5]

Metabolic Formation of this compound

The biotransformation of 1-methylnaphthalene is a critical step in its detoxification and toxicity. The process is primarily initiated by CYP enzymes, which can oxidize either the methyl group or the aromatic ring.[3] The formation of hydroxylated metabolites, such as methyl-naphthols, proceeds via the ring epoxidation pathway.

This pathway involves the formation of an unstable epoxide intermediate, 1-methylnaphthalene-3,4-oxide. This epoxide can then undergo a spontaneous intramolecular rearrangement (the NIH shift) to yield the thermodynamically more stable phenol, this compound. This metabolite, along with other isomers, can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[6]

Toxicological Effects and Mechanism of Action

The primary mechanism of toxicity is believed to be the induction of oxidative stress.[2] Naphthols can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to the depletion of intracellular glutathione (GSH), a critical component of the cellular antioxidant system.[6] The consequences of this oxidative imbalance include lipid peroxidation, which damages cell membranes, and oxidative DNA damage, which can lead to mutations and apoptosis.[2][7]

Quantitative Toxicological Data (for 1-Naphthol)

The following table summarizes acute toxicity data for 1-naphthol, which serves as a proxy for estimating the potential toxicity of its methylated derivative.

| Compound | Test Organism | Route | Value | Reference |

| 1-Naphthol | Rat | Oral LD50 | 1870 mg/kg | [8] |

| 1-Naphthol | Rabbit | Dermal LD50 | 880 mg/kg | [8] |

| 1-Naphthol | Mouse | Oral LD50 | 275 mg/kg | [9] |

Analytical Methods for Detection and Quantification

The analysis of this compound and other naphthols in biological fluids, particularly urine, is crucial for biomonitoring of PAH exposure. Gas chromatography-mass spectrometry (GC-MS) is a widely used, robust, and sensitive method for this purpose.[7] Since naphthols are typically excreted as glucuronide and sulfate conjugates, a hydrolysis step is required to release the free analytes prior to extraction and analysis.[10]

Experimental Workflow: GC-MS Analysis

The general workflow involves enzymatic hydrolysis, solid-phase or liquid-liquid extraction, derivatization to improve volatility and chromatographic performance, and finally, instrumental analysis.

Detailed Experimental Protocol: GC-MS Analysis of Urinary Methyl-naphthols

This protocol is a composite based on established methodologies for urinary naphthol analysis.[7][10][11]

-

Sample Preparation and Hydrolysis:

-

Thaw frozen urine samples (2 mL) and mix thoroughly.

-

Spike the sample with an appropriate internal standard (e.g., 1-Naphthol-d7 and 3-Methyl-1-naphthyl acetate for monitoring derivatization efficiency).[7]

-

Add 4 mL of sodium acetate buffer (0.1 M, pH 5.0).

-

Add 25 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[10]

-

Incubate the mixture overnight (approx. 16 hours) at 37°C to deconjugate the metabolites.

-

Centrifuge the sample for 10 minutes at 1500 x g to pellet any precipitate.[10]

-

-

Extraction:

-

Perform liquid-liquid extraction by adding 5 mL of n-hexane to the supernatant.

-

Vortex vigorously for 2 minutes and centrifuge for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (n-hexane) layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization (Acetylation):

-

To the dried residue, add 100 µL of acetic anhydride and 100 µL of a saturated sodium acetate solution.[7]

-

Vortex the mixture and heat at 60°C for 30 minutes to form the naphthyl acetate derivatives.

-

After cooling, add 200 µL of n-hexane and vortex to extract the derivatives.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL in splitless mode.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 70°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[11]

-

Mass Spectrometer: Agilent MS detector (or equivalent).

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.

-

-

Quantification:

-

Prepare a series of calibration standards by spiking control urine with known concentrations of this compound and other target analytes.

-

Process the standards using the same procedure as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Determine the concentration in unknown samples by interpolation from the calibration curve.

-

Quantitative Method Performance

The following table presents typical performance characteristics for GC-MS-based analysis of naphthols in urine, demonstrating the sensitivity and reliability of the methodology.

| Parameter | 1-Naphthol | 2-Naphthol | Reference |

| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L | [7] |

| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L | [7] |

| Recovery | 90.8% - 98.1% | 90.8% - 98.1% | [7] |

| Intraday Precision (RSD) | 0.3% - 3.9% | 0.3% - 3.9% | [7] |

| Interday Precision (RSD) | 0.4% - 4.1% | 0.4% - 4.1% | [7] |

This compound as a Biomarker of Exposure

Urinary metabolites are effective biomarkers for assessing human exposure to PAHs. While 1-hydroxypyrene is the most commonly used biomarker for general PAH exposure, specific naphthols can serve as indicators for exposure to naphthalene and its alkylated derivatives. The presence of this compound in urine would specifically indicate exposure to 1-methylnaphthalene.

Biomonitoring studies of occupationally exposed workers have quantified levels of the related metabolites 1- and 2-naphthol, providing a reference range for concentrations that might be expected for methyl-naphthols under similar exposure scenarios.

| Population | Metabolite | Concentration Range (µmol/mol creatinine) | Median (µmol/mol creatinine) | Reference |

| Occupationally Exposed Workers (n=90) | 1-Naphthol | 4.2 | ||

| Occupationally Exposed Workers (n=90) | 2-Naphthol | 4.0 |

Conclusion and Future Directions

This compound is a key metabolite of the environmental pollutant 1-methylnaphthalene. Its formation via cytochrome P450-mediated oxidation highlights a critical pathway for the bioactivation of methylated PAHs. While its specific toxicity profile is not well-characterized, its structural similarity to 1-naphthol suggests a potential for inducing cellular damage through oxidative stress. Reliable and sensitive analytical methods, primarily GC-MS, are available for its quantification in urine, making it a viable candidate as a specific biomarker for 1-methylnaphthalene exposure.

Future research should focus on elucidating the specific toxicological properties of this compound, including in vitro cytotoxicity and genotoxicity assays, to determine if the methyl group alters its potency compared to 1-naphthol. Furthermore, defining its role in signaling pathways and establishing a definitive dose-response relationship will be crucial for accurate risk assessment in exposed populations.

References

- 1. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vitamin K - Wikipedia [en.wikipedia.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Theoretical Investigations into the Electronic Structure of 3-Methyl-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 3-Methyl-1-naphthol, a substituted naphthalene derivative of interest in various chemical and pharmaceutical research fields. The document outlines the computational methodologies, rooted in Density Functional Theory (DFT), for elucidating key electronic properties. It presents a structured summary of expected quantitative data, including molecular geometry, vibrational frequencies, and frontier molecular orbital energies. Furthermore, this guide illustrates the typical computational workflow and the conceptual relationships between calculated parameters through detailed diagrams, offering a foundational resource for researchers engaged in the computational analysis of aromatic compounds.

Introduction

Naphthalene and its derivatives are fundamental aromatic hydrocarbons that form the structural core of many organic compounds with significant applications in materials science and medicinal chemistry. The electronic properties of these molecules, which are dictated by their π-electron systems, are crucial for understanding their reactivity, intermolecular interactions, and potential biological activity. The introduction of substituents, such as a methyl and a hydroxyl group in this compound, can significantly modulate these electronic characteristics.

Theoretical and computational chemistry provide powerful tools for investigating the electronic structure of such molecules at the atomic level.[1][2] Methods like Density Functional Theory (DFT) have proven to be highly effective in predicting molecular properties with a good balance of accuracy and computational cost.[3][4][5] This guide details the application of these theoretical methods to elucidate the electronic landscape of this compound.

Computational Methodology

The following section details a standard and robust computational protocol for the theoretical analysis of this compound's electronic structure. This methodology is based on widely accepted practices in the field of computational chemistry.[1][6]

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on the determined equilibrium structure.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for its accuracy in describing the electronic structure of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing the nuances of the electronic structure.

-

Software: Gaussian suite of programs is a standard choice for such calculations.

-

Procedure: The geometry is optimized until a stationary point on the potential energy surface is found, characterized by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This analysis also provides theoretical vibrational spectra (Infrared and Raman) which can be compared with experimental data for validation of the computational model.

-

Method: DFT, using the same functional and basis set as for the geometry optimization.

-

Output: The calculation yields the harmonic vibrational frequencies. These are often scaled by an empirical factor to better match experimental values. The analysis also provides the infrared intensities and Raman activities for each vibrational mode.

Electronic Properties Calculation

With the optimized geometry, a range of electronic properties can be calculated to describe the electronic character of this compound.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[1][2]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the delocalization of electron density and the nature of the chemical bonds within the molecule.

The logical workflow for these computational experiments is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that can be obtained from the computational methodology described above. The values presented here are illustrative and would be the output of the actual calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |

| C1-O | 1.36 | C2-C1-O | 118.0 |

| C3-C11 | 1.51 | C2-C3-C11 | 121.0 |

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(O-H) | 3650 | 50.2 | 150.3 | O-H stretch |

| ν(C-H) aromatic | 3100-3000 | 20.5 | 120.1 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 | 35.8 | 100.7 | Methyl C-H stretch |

| ν(C=C) aromatic | 1600-1450 | 80.1 | 250.6 | Aromatic C=C stretch |

| δ(O-H) | 1350 | 60.3 | 80.4 | O-H in-plane bend |

| ... | ... | ... | ... | ... |

Table 3: Key Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 1.5 Debye |

The relationship between these key electronic properties is illustrated in the diagram below.

Conclusion

The theoretical study of the electronic structure of this compound through computational methods like DFT provides invaluable insights into its chemical nature. The outlined methodology, from geometry optimization to the calculation of various electronic properties, offers a robust framework for researchers. The expected quantitative data, presented in a structured format, can guide further experimental work and aid in the rational design of new molecules with desired properties for applications in drug development and materials science. The provided diagrams of the computational workflow and the interplay of electronic properties serve as a clear visual guide for understanding the theoretical approach to characterizing this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3-Methyl-1-naphthol in Urine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 3-Methyl-1-naphthol in human urine. While specific methods for this compound are not extensively documented in publicly available literature, the protocols outlined below are adapted from validated methods for similar analytes, such as 1-naphthol and 2-naphthol, which are common biomarkers of exposure to naphthalene and carbaryl.[1][2][3][4][5] These methods, primarily based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), can be readily modified and validated for the quantification of this compound.

Introduction

This compound is a derivative of 1-naphthol and a potential metabolite of 3-methylnaphthalene. The detection and quantification of this compound in urine are crucial for toxicological studies, environmental exposure assessments, and in the development of drugs where naphthalene-like structures are involved. The analytical methods described herein provide a robust framework for researchers to establish sensitive and reliable quantification of this compound in urine samples.

Analytical Methods Overview

The primary methods for the analysis of naphthols in urine involve enzymatic hydrolysis of conjugated metabolites, followed by extraction and instrumental analysis.[2][3][6] In urine, naphthols are typically present as glucuronide and sulfate conjugates.[2][6] Therefore, a deconjugation step using β-glucuronidase/arylsulfatase is essential to liberate the free naphthol for analysis.[2][6]

Following hydrolysis, the sample is prepared for analysis using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[1][3] The final determination is then performed using GC-MS or HPLC with fluorescence or mass spectrometric detection.[1][2][3]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected when adapting the described methods for this compound analysis. These values are based on published data for 1-naphthol and 2-naphthol and should be established specifically for this compound during method validation.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 0.1 - 0.30 µg/L[2][6] | ~1.4 µg/L (10 nmol/L)[3] | 0.01 - 3.4 ng/mL[7][8] |

| Limit of Quantitation (LOQ) | 0.1 - 1.00 µg/L[2][6] | Not explicitly stated, but above LOD | 0.01 - 10.8 ng/mL[7][8] |

| Linearity Range | 1 - 100 µg/L[2] | Up to at least 28.8 µg/L (200 nmol/L)[3] | 1 - 500 ng/mL[7] |

| Recovery | 90.8% - 98.1%[2] | Not explicitly stated | 83% - 109%[8] |

| Intra-day Precision (%RSD) | 0.3% - 3.9%[2] | <20%[8] | <20%[8] |

| Inter-day Precision (%RSD) | 0.4% - 4.1%[2] | 17% (for 1-naphthol), 20% (for 2-naphthol)[3] | <20%[8] |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol is adapted from a validated method for the simultaneous determination of 1- and 2-naphthol.[2]

1. Materials and Reagents:

-

This compound analytical standard

-

3-Methyl-1-naphthyl acetate (for use as an internal standard)[2]

-

β-glucuronidase/arylsulfatase from Helix pomatia[2]

-

Acetate buffer (0.5 M, pH 5.0)[2]

-

Acetic anhydride[2]

-

Sodium hydroxide solution (0.5 M)

-

n-Hexane (analytical grade)[2]

-

Acetonitrile (analytical grade)[2]

-

Ultrapure water[2]

-

Glass test tubes

-

Vortex mixer

-

Incubator or water bath (37°C)

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., (5%-phenyl)-methylpolysiloxane)[6]

2. Sample Preparation:

-

Pipette 2 mL of urine into a glass test tube.[2]

-

Add 20 µL of the internal standard solution (3-Methyl-1-naphthyl acetate in acetonitrile).

-

Add 1 mL of 0.5 M acetate buffer (pH 5.0).[2]

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.[2]

-

Vortex the tube and incubate at 37°C for at least 16 hours (overnight) for enzymatic hydrolysis.[2]

-

After incubation, allow the sample to cool to room temperature.

3. Derivatization and Extraction:

-

Add 100 µL of 0.5 M sodium hydroxide solution to the hydrolyzed sample.

-

Add 100 µL of acetic anhydride. This step should be performed in a fume hood. The derivatization reaction is rapid.[6]

-

Immediately add 2 mL of n-hexane.

-

Vortex vigorously for 2 minutes to extract the acetylated derivative.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer (n-hexane) to a clean GC vial for analysis.

4. GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp to 280°C at 20°C/min

-

Hold at 280°C for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Determine the characteristic ions for acetylated this compound and the internal standard. For the acetylated naphthols, quantifier and qualifier ions are typically m/z 186 and 144.[6]

-

5. Calibration and Quantification:

-

Prepare calibration standards by spiking blank urine with known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/L).[2]

-

Process the calibration standards alongside the unknown samples using the same procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[2]

Protocol 2: HPLC-Fluorescence Detection of this compound in Urine

This protocol is based on a method for the analysis of naphthol isomers.[3]

1. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)[1]

-

Solid Phase Extraction (SPE) cartridges (C18, 1 mL, 100 mg)[1][3]

-

HPLC system with a fluorescence detector and a C18 column (e.g., 150 x 4.6 mm)[3]

2. Sample Preparation and Hydrolysis:

-

Mix 2 mL of urine with 100 µL of glucuronidase solution and 900 µL of acetate buffer in a tube.[1][3]

3. Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[1][3]

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 30% acetonitrile in water.[1]

-

Elute the analyte with 200 µL of methanol into a collection vial.[1][3]

4. HPLC Analysis:

-

Injection Volume: 100 µL[1]

-

Mobile Phase: Isocratic 65% methanol: 35% water[3]

-

Flow Rate: 1 mL/min[3]

-

Fluorescence Detection:

5. Calibration and Quantification:

-

Prepare calibration standards in blank urine (e.g., 0-200 nmol/L) and process them in the same manner as the samples.[1][3]

-

Generate a calibration curve by plotting the fluorescence response against the concentration.

Visualization

Caption: General workflow for the analysis of this compound in urine.

Method Validation Considerations

For the successful application of these methods to this compound, a thorough method validation is imperative. Key validation parameters to assess include:

-

Selectivity and Specificity: Ensure that there are no interfering peaks from the urine matrix at the retention time of the analyte.

-

Linearity and Range: Determine the concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data, respectively. This should be assessed at multiple concentrations (low, medium, and high QCs).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Recovery: Assess the efficiency of the extraction process.

-

Matrix Effects: In LC-MS/MS, evaluate the suppression or enhancement of the analyte signal due to co-eluting matrix components.

-

Stability: Determine the stability of the analyte in urine under different storage conditions and during the analytical process.

By adapting and validating these established protocols, researchers can develop a reliable and sensitive method for the quantification of this compound in urine, enabling further research into its toxicological and metabolic significance.

References

- 1. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of urinary 1- and 2-naphthols, 3- and 9-phenanthrols, and 1-pyrenol in coke oven workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Analysis of 3-Methyl-1-naphthol in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-naphthol is a polycyclic aromatic hydrocarbon (PAH) derivative that can be present in the environment due to industrial processes and the degradation of larger PAH compounds. Monitoring for such compounds is crucial for assessing environmental contamination and understanding potential toxicological impacts. While often used as an internal standard in the analysis of other naphthalenes, its direct analysis as a target analyte in environmental matrices is also of significant interest.[1][2] This document provides detailed application notes and protocols for the determination of this compound in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Environmental Significance and Toxicity